

(-)-Chelidonine: A Comprehensive Physicochemical Profile for Research Applications

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Chelidonine is a prominent benzophenanthridine alkaloid isolated from the greater celandine (Chelidonium majus L.), a plant with a long history in traditional medicine.[1] In recent years, (-)-Chelidonine has garnered significant attention within the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This technical guide provides a detailed overview of the core physicochemical properties of (-)-Chelidonine, essential for its application in research and drug development. The document presents quantitative data in structured tables, outlines general experimental protocols for property determination, and visualizes key signaling pathways modulated by this alkaloid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.





Table 1: Core Physicochemical Identifiers of (-)-

Chelidonine

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| Molecular Formula | C20H19NO5 | [5][6] |
| Molecular Weight | 353.37 g/mol | [5][6][7] |
| CAS Number | 476-32-4 | [8] |
| Appearance | White crystalline powder, monoclinic prisms | [6] |

Table 2: Thermodynamic and Solubility Properties of (-)-

Chelidonine

| Property | Value | Reference(s) |
|-----------------|---|---|
| Melting Point | 135-136 °C | [6] |
| Boiling Point | 220 °C at 0.002 mmHg (airbath temp) | [6] |
| Solubility | Practically insoluble in water. Soluble in ethanol, chloroform, ether, amyl alcohol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). | [6][8][9] |
| pKa (predicted) | 14.11 ± 0.20 | No direct experimental data found, value is a prediction. |
| LogP | 2.2 | [5] |

Table 3: Spectroscopic Data of (-)-Chelidonine



| Spectroscopic Technique | Wavelengths/Peaks | Reference(s) |
|---|------------------------------|--------------|
| UV-Vis (Methanol) | λmax: 208, 239, 289 nm | [6] |
| UV-Vis | λmax: 241, 290 nm | [8] |
| Mass Spectrometry (GC-MS, EI-B) | m/z: 332, 335, 176, 303, 334 | [5] |
| Mass Spectrometry (LC-ESI-QTOF, Positive) | MS2 of 354.1324 [M+H]+ | [5] |

Experimental Protocols

The determination of physicochemical properties relies on standardized experimental procedures. While detailed, specific protocols from individual studies on **(-)-Chelidonine** are not extensively published, the following sections describe the general methodologies employed for such characterizations.

Melting Point Determination

The melting point of **(-)-Chelidonine** is determined using a capillary melting point apparatus. A small, finely powdered sample of the crystalline solid is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is gradually increased. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted.

Solubility Assessment

The solubility of **(-)-Chelidonine** in various solvents is determined by adding an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, DMSO). The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. The suspension is then filtered, and the concentration of **(-)-Chelidonine** in the saturated solution is quantified using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

LogP Determination



The partition coefficient (LogP) is a measure of a compound's lipophilicity. For isoquinoline alkaloids like chelidonine, reversed-phase high-performance thin-layer chromatography (HP-TLC) has been used.[10][11] This method involves spotting the compound on a C18-modified silica gel plate and developing it with a mobile phase consisting of a mixture of acetonitrile and water at a specific pH.[10][11] The retention factor (Rf) is determined and correlated with the Rf values of standard compounds with known LogP values to calculate the LogP of the analyte.

UV-Vis Spectroscopy

To obtain the UV-Vis absorption spectrum, a dilute solution of **(-)-Chelidonine** is prepared in a suitable solvent, such as methanol or ethanol. The solution is placed in a quartz cuvette, and the absorbance is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer.[12] The wavelengths of maximum absorbance (λmax) are then identified.

NMR Spectroscopy

For Nuclear Magnetic Resonance (NMR) spectroscopy, a sample of **(-)-Chelidonine** is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13][14][15] The solution is filtered into a 5 mm NMR tube to remove any particulate matter.[14][15] ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer. The resulting spectra provide detailed information about the chemical structure and stereochemistry of the molecule.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of (-)-Chelidonine. For techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is first separated on an HPLC column and then introduced into the mass spectrometer.[16] Electrospray ionization (ESI) is a common method for generating ions of the analyte in the positive ion mode.[16] The mass-to-charge ratio (m/z) of the molecular ion and its fragments are then detected.

X-ray Crystallography

Single-crystal X-ray diffraction is employed to determine the precise three-dimensional atomic structure of **(-)-Chelidonine**.[17] This involves growing a high-quality single crystal of the compound. The crystal is then mounted on a goniometer and irradiated with a focused X-ray



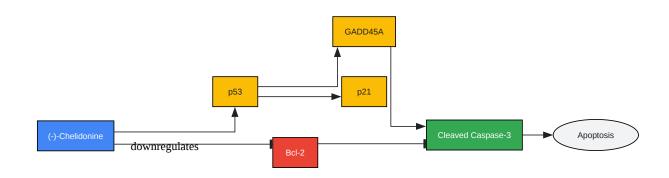
beam. The diffraction pattern produced by the crystal is collected and analyzed to elucidate the crystal structure, including bond lengths, bond angles, and stereochemistry.[17]

Signaling Pathways and Mechanisms of Action

(-)-Chelidonine exerts its biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved in its anticancer and anti-inflammatory activities.

Apoptosis Signaling Pathway

(-)-Chelidonine has been shown to induce apoptosis in cancer cells through multiple mechanisms, including the activation of the p53 tumor suppressor pathway and the intrinsic mitochondrial pathway.[8][18]



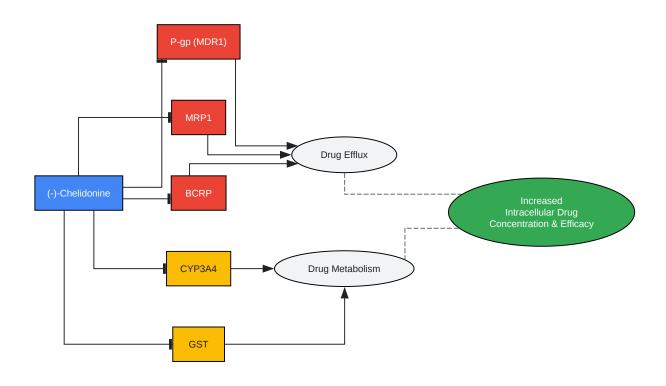
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Caption: (-)-Chelidonine-induced apoptosis pathway.

Modulation of Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). **(-)-Chelidonine** has demonstrated the ability to counteract MDR by inhibiting the function of ABC transporters and drug-metabolizing enzymes.[19][20]





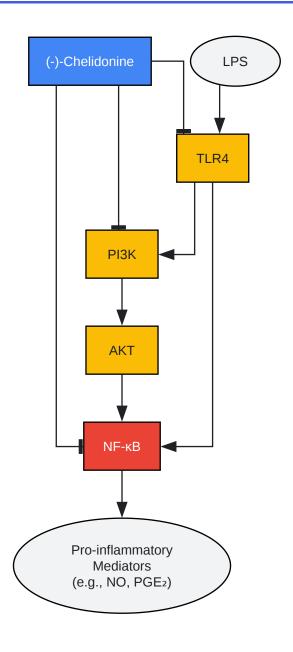
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Caption: Inhibition of multidrug resistance by (-)-Chelidonine.

Anti-inflammatory Signaling Pathway

(-)-Chelidonine exhibits anti-inflammatory effects by targeting key inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4)/NF-kB and PI3K/AKT pathways.[3][21][22]





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Caption: Anti-inflammatory mechanism of (-)-Chelidonine.

Conclusion

This technical guide provides a consolidated resource on the essential physicochemical properties of **(-)-Chelidonine** for researchers and drug development professionals. The tabulated data offers a quick reference for key parameters, while the outlined experimental protocols provide a general understanding of how these properties are determined. The visualization of the signaling pathways offers insights into the molecular mechanisms underlying the pharmacological effects of **(-)-Chelidonine**. This comprehensive profile



underscores the potential of **(-)-Chelidonine** as a lead compound for further investigation and development in various therapeutic areas.

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